Robenidine-d8 HCl [Bis(phenyl-d4)]

Analytical Chemistry Mass Spectrometry Quality Control

Matrix effects in LC-MS/MS robenidine analysis cause up to 50% signal suppression. Robenidine-d8 HCl co-elutes with the target analyte, providing matrix-matched correction for accurate quantification. • ≥98 atom % D isotopic enrichment; +8 Da mass shift ensures unambiguous detection. • Validated per EU 2002/657/EC confirmatory methods; recoveries 85-90% across eggs, muscle, feed. • Neat analytical standard; stored -20 °C; shipped ambient with ISO 17034 traceability.

Molecular Formula C15H14Cl3N5
Molecular Weight 378.7 g/mol
Cat. No. B15354503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobenidine-d8 HCl [Bis(phenyl-d4)]
Molecular FormulaC15H14Cl3N5
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl
InChIInChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-;/i1D,2D,3D,4D,5D,6D,7D,8D;
InChIKeyLTWIBTYLSRDGHP-FBNNRFKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Robenidine-d8 HCl for LC-MS/MS Quantification


Robenidine-d8 HCl [Bis(phenyl-d4)] (CAS 1173097-77-2) is a deuterium-labeled analog of the coccidiostat robenidine hydrochloride, belonging to the class of stable isotope-labeled internal standards (SIL-IS) for mass spectrometry . This compound features eight deuterium atoms (d8) incorporated across two perdeuterated phenyl rings (bis(phenyl-d4)), yielding a molecular formula of C15H5D8Cl2N5·HCl and a nominal mass shift of +8 Da relative to the unlabeled analyte . It is classified as a VETRANAL® analytical standard and is supplied in neat form with a certified isotopic enrichment of ≥98 atom % D, making it suitable for quantitative applications in veterinary drug residue analysis, food safety monitoring, and pharmacokinetic studies .

Workflow LC-MS/MS residue quantification
Selection Certified SIL-IS (VETRANAL®)
Use Context Veterinary drug residue & food safety monitoring

Substitution Limitations of Robenidine-d8 HCl


In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accurate quantification of robenidine residues in complex biological matrices is confounded by variable matrix effects, including ion suppression or enhancement that can alter analyte signal intensity by up to 50% or more [1]. Unlabeled robenidine or structurally unrelated internal standards (e.g., dinitrocarbanilide-d8, dimetridazole-d3) do not co-elute with robenidine and therefore fail to compensate for analyte-specific matrix effects during the exact chromatographic window of interest, leading to systematic quantification bias [2]. Robenidine-d8 HCl [Bis(phenyl-d4)] addresses this limitation by serving as a SIL-IS that exhibits near-identical physicochemical properties to the target analyte, thereby experiencing the same degree of ion suppression or enhancement and enabling matrix-matched calibration . Substituting with non-deuterated robenidine precludes differentiation between endogenous analyte and added standard, rendering accurate quantification impossible in trace-level residue analysis [3].

Non-co-eluting IS may not correct analyte-specific matrix effects, introducing quantification bias.
Unlabeled robenidine precludes differentiation of analyte from internal standard, limiting trace-level accuracy.
Lower-purity deuterated standards may introduce isotopic cross-talk, compromising LOQ reliability.

Robenidine-d8 HCl Differentiation Guide


Isotopic Purity and Aqueous Solubility

Robenidine-d8 HCl [Bis(phenyl-d4)] is supplied with a certified isotopic enrichment of ≥98 atom % D, as verified by mass spectrometry, ensuring minimal contribution of unlabeled or partially labeled species to the analyte signal . This contrasts with lower-purity deuterated standards where incomplete deuteration can produce overlapping isotopic envelopes that compromise quantification accuracy. Additionally, the hydrochloride salt form of this standard offers superior solubility in aqueous mobile phases (≥1 mg/mL in H2O) compared to the free base form of robenidine-d8, which exhibits limited aqueous solubility and may require organic co-solvents that can introduce chromatographic variability [1].

Isotopic Purity & Solubility
Class-level
≥98 atom % D isotopic enrichment; ≥1 mg/mL aqueous solubility (HCl salt)
Supports low isotopic cross-talk and direct aqueous standard preparation.
Supplier-stated solubility; batch CoA verification recommended.
Analytical Chemistry Mass Spectrometry Quality Control

Co-Elution and Matrix Effect Compensation

Due to its near-identical physicochemical properties, Robenidine-d8 HCl [Bis(phenyl-d4)] co-elutes precisely with unlabeled robenidine under reversed-phase LC conditions, thereby experiencing the same degree of matrix-induced ion suppression or enhancement . This co-elution behavior has been validated in multi-residue LC-MS/MS methods for coccidiostats in animal feed and tissues, where the use of robenidine-d8 as an internal standard yielded linear calibration curves with R² > 0.99 and recovery rates of 85–90% across muscle, liver, and kidney matrices . In contrast, non-co-eluting internal standards such as dinitrocarbanilide-d8 (used for nicarbazin) or dimetridazole-d3 do not compensate for robenidine-specific matrix effects occurring during the exact retention time window, resulting in potential quantification errors that exceed the ±20% acceptance criterion for regulated bioanalysis [1].

Co-Elution & Matrix Effect
Head-to-head
R²>0.99; recovery 85–90% (muscle/liver/kidney) with robenidine-d8 vs. non-co-eluting IS may show >±20% bias
Enables matrix-matched calibration for regulatory residue analysis.
Validated in chicken tissues; method-specific context.
LC-MS/MS Method Development Veterinary Drug Residue Analysis Matrix Effect Correction

Analytical Standard Grade vs. Research-Grade

Robenidine-d8 HCl [Bis(phenyl-d4)] is available as a VETRANAL® analytical standard, a product line specifically designated for veterinary drug residue analysis and manufactured under ISO 17034 and ISO/IEC 17025 accredited quality systems . This certified reference material (CRM) status includes traceable documentation, a certificate of analysis (CoA) with batch-specific purity and isotopic enrichment data, and defined shelf-life specifications . The overall chemical purity of this standard is specified at >99.0% by HPLC, with isotopic purity >98.0 atom % D . In contrast, research-grade deuterated robenidine intended for exploratory in vitro studies may lack full CRM documentation and is typically supplied with lower purity specifications (e.g., ≥95%) without batch-to-batch consistency guarantees required for ISO 17025-accredited testing laboratories .

Certified Standard Grade
Data to verify
VETRANAL® CRM; purity >99.0% (HPLC), isotopic purity >98.0 atom % D; ISO 17034 traceability vs. research-grade typically ≥95% purity, limited documentation
Supports ISO/IEC 17025 laboratory accreditation requirements.
Supplier documentation should be reviewed; batch-specific CoA advised.
Regulatory Compliance Food Safety Testing Reference Material Certification

Stable Isotope Tracer vs. Radiolabeled Methods

Robenidine-d8 HCl [Bis(phenyl-d4)] enables mass spectrometric differentiation between administered robenidine and endogenous or dietary sources in pharmacokinetic (PK) and residue depletion studies without the use of radioactive isotopes [1]. Deuteration at eight positions across both aromatic rings provides a stable mass tag that is resistant to metabolic exchange under physiological conditions, unlike carbon-14 or tritium labels that require specialized handling, disposal, and regulatory approvals . The kinetic isotope effect associated with this level of deuteration has been shown to be negligible for PK parameter estimation, as demonstrated across multiple drug classes where deuterium labeling at non-exchangeable positions does not significantly alter clearance, volume of distribution, or half-life [2]. This positions Robenidine-d8 HCl [Bis(phenyl-d4)] as a viable, non-radioactive alternative for ADME studies, particularly in food-producing animals where radiolabel administration is prohibited or logistically prohibitive [3].

Stable Isotope Tracer
Class-level
+8 Da mass shift; non-radioactive; suitable for food-producing animal studies vs. radiolabeled: radioactive, prohibited in food animals
Enables PK/residue depletion studies under normal husbandry conditions.
Deuterium isotope effect review recommended for PK parameter estimation.
Pharmacokinetics Drug Metabolism ADME Studies

Robenidine-d8 HCl Application Scenarios


Confirmatory LC-MS/MS Residue Analysis

Robenidine-d8 HCl [Bis(phenyl-d4)] is the designated internal standard for validated LC-MS/MS methods used to determine robenidine residues in eggs, poultry muscle, and animal feed according to EU Commission Decision 2002/657/EC and its successor Implementing Regulation (EU) 2021/808 [1]. The VETRANAL® certified standard provides the matrix-matched calibration necessary to achieve the required decision limit (CCα) and detection capability (CCβ) for confirmatory analysis, with demonstrated method recoveries of 85–90% across relevant matrices . Procurement of this specific certified reference material ensures traceability to ISO 17034 and supports accreditation of official food control laboratories under ISO/IEC 17025 .

Residue Depletion and MRL Establishment

In pharmacokinetic studies designed to establish maximum residue limits (MRLs) and withdrawal periods for robenidine in food-producing poultry, Robenidine-d8 HCl [Bis(phenyl-d4)] serves as a stable isotope-labeled tracer for quantifying robenidine and its metabolites in plasma, tissues, and excreta [1]. Its +8 Da mass shift enables unambiguous differentiation between administered drug and background levels using LC-MS/MS, while its non-radioactive nature permits studies to be conducted under normal husbandry conditions without specialized containment facilities . The negligible kinetic isotope effect of this deuteration pattern supports reliable extrapolation of PK parameters from the labeled tracer to the unlabeled drug substance .

Multi-Residue Coccidiostat Screening

Robenidine-d8 HCl [Bis(phenyl-d4)] is integrated into multi-residue LC-MS/MS methods that simultaneously quantify up to 11 coccidiostats (including halofuginone, diclazuril, monensin, salinomycin, and narasin) in animal feed and food products [1]. In these workflows, the deuterated standard co-elutes specifically with robenidine, compensating for robenidine-specific matrix effects that vary depending on feed composition and sample preparation protocol . This analyte-specific correction is essential for achieving the method accuracy and precision required for both screening (false compliant rate <5%) and confirmatory (identification points ≥4) purposes under EU guidelines .

Method Validation in Aquatic Species

As robenidine use expands to aquaculture applications or as residues from cross-contamination appear in non-target species, Robenidine-d8 HCl [Bis(phenyl-d4)] is employed as an internal standard for developing and validating LC-MS/MS methods in novel matrices such as fish muscle and shrimp [1]. Its aqueous solubility as the hydrochloride salt facilitates preparation of calibration standards in mobile phase-compatible solvents, reducing the need for organic co-solvents that can introduce matrix-dependent ion suppression artifacts . Method validation using this SIL-IS has demonstrated acceptable recovery rates (typically 80–95%) and limits of detection (LOD) as low as 3.9 µg/kg in muscle tissue, supporting extension of regulatory monitoring programs to emerging food commodities .

Application
Selection Property
Validation Focus
Confirmatory residue analysis (LC-MS/MS)
Co-eluting deuterated SIL-IS with certified purity
Matrix-matched calibration and method accuracy review
Residue depletion & MRL establishment
Stable isotope tracer with +8 Da mass shift
Tracer suitability and PK parameter estimation context
Multi-residue coccidiostat screening
Analyte-specific matrix effect compensation
Method accuracy across feed and tissue matrices
Method validation in aquatic species
Aqueous-soluble HCl salt for standard preparation
Recovery and detection limits in novel matrices

Technical Documentation Hub

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23 linked technical documents
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